3-{(2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-4H-1,2,4-triazol-4-amine
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Overview
Description
3-[(2E)-2-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE typically involves the condensation of a hydrazine derivative with an aldehyde or ketone. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace existing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halides, alkoxides; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
3-[(2E)-2-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(2E)-2-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-{[4-ETHYL-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- N’-{(E)-[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLIDENE}-2-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
Uniqueness
The uniqueness of 3-[(2E)-2-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE lies in its specific substitution pattern and the presence of both benzyloxy and methoxy groups
Properties
Molecular Formula |
C17H18N6O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-N-[(E)-(3-methoxy-2-phenylmethoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C17H18N6O2/c1-24-15-9-5-8-14(10-19-21-17-22-20-12-23(17)18)16(15)25-11-13-6-3-2-4-7-13/h2-10,12H,11,18H2,1H3,(H,21,22)/b19-10+ |
InChI Key |
WLSJRCMCPQVDTG-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)/C=N/NC3=NN=CN3N |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)C=NNC3=NN=CN3N |
Origin of Product |
United States |
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